DH 97
Description
DH 97 (CAS Registry No.: 343263-95-6) is a synthetic organic compound with the formal name 1-[3-(2-aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone. Its molecular formula is C₂₂H₂₆N₂O, and it has a molecular weight of 334.5 g/mol . The compound is supplied as a crystalline solid with a purity of ≥98% and exhibits UV/Vis absorption maxima at 225 nm and 283 nm .
Pharmacological Profile:
this compound is a selective antagonist of melatonin receptor 2 (MT₂), with binding affinity values (Kᵢ) of 252 nM for human MT₂ and 1,100 nM for MT₁, indicating a ~4.4-fold selectivity for MT₂ over MT₁ . This selectivity makes it a valuable tool for studying MT₂-specific pathways in circadian rhythm regulation, sleep disorders, and metabolic processes.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOIPCLEKCEANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392749 | |
| Record name | DH97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343263-95-6 | |
| Record name | DH97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DH 97 involves the formation of N-pentanoyl-2-benzyltryptamine. The synthetic route typically includes the acylation of 2-benzyltryptamine with pentanoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Chemical Identity and Structural Features
IUPAC Name : N-Pentanoyl-2-benzyltryptamine
Molecular Formula : C₂₂H₂₆N₂O
Key Functional Groups :
-
Tryptamine backbone
-
Benzyl substitution at position 2
-
Pentanoyl group at the terminal amine
This structure suggests potential reactivity at the indole nitrogen, amide bond, or aromatic systems, though no experimental reaction data was identified .
Biological Activity and Receptor Interactions
This compound is characterized as a selective MT₂ melatonin receptor antagonist with:
-
pKᵢ = 8.03 (MT₂)
-
89-fold selectivity over MT₁
-
229-fold selectivity over GPR50
These properties imply specific binding interactions, possibly through hydrogen bonding or π-stacking with receptor residues, but no covalent modification of the receptor is reported .
Theoretical Reactivity Insights
Quantum chemical datasets ( ) provide methodologies applicable to predicting this compound’s reactivity:
| Property | Computational Level | Relevance to this compound |
|---|---|---|
| Activation Energies | ωB97X-D3/def2-TZVP | Predicts stability of intermediates |
| Reaction Enthalpies | CCSD(T)-F12a/cc-pVDZ-F12 | Estimates thermodynamic feasibility |
| Rate Coefficients | Transition State Theory (300–2000 K) | Models reaction kinetics |
These tools could theoretically model this compound’s reactions, but no specific calculations exist for this compound .
Scientific Research Applications
DH 97 is widely used in scientific research due to its potent antagonistic activity on the MT2 melatonin receptor. Some of its applications include:
Chemistry: Used as a reference compound in studies involving melatonin receptors.
Biology: Employed in research to understand the role of melatonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in disorders related to the circadian rhythm.
Industry: Utilized in the development of new drugs targeting melatonin receptors.
Mechanism of Action
DH 97 exerts its effects by binding to the MT2 melatonin receptor, thereby blocking the action of melatonin. This inhibition affects various physiological processes regulated by melatonin, such as sleep-wake cycles and seasonal biological rhythms . The compound shows high selectivity for the MT2 receptor over other melatonin receptor subtypes, making it a valuable tool in research .
Comparison with Similar Compounds
Physicochemical and Stability Data :
- Solubility : Soluble in organic solvents like DMSO; stock solutions require inert gas purging to prevent degradation .
- Storage : Stable for ≥4 years when stored at -20°C .
Comparison with Similar Compounds
Below is a comparative analysis based on available
Receptor Selectivity
DH 97’s MT₂ selectivity contrasts with other melatonin receptor antagonists. For example:
- Luzindole : A well-characterized MT₂ antagonist with Kᵢ values of ~150 nM for MT₂ and ~500 nM for MT₁ , showing ~3.3-fold selectivity for MT₂ . This compound exhibits slightly lower MT₂ affinity but comparable selectivity.
- 4P-PDOT: Another MT₂-preferring antagonist with Kᵢ values of ~70 nM for MT₂ and ~1,400 nM for MT₁ (20-fold selectivity) . This compound’s selectivity is less pronounced but offers stability advantages (e.g., long-term storage).
Structural and Functional Features
- Indole Core: this compound shares a substituted indole structure with other MT antagonists, which is critical for receptor binding. However, its 2-(phenylmethyl) and 3-(2-aminoethyl) substituents differentiate it from simpler indole derivatives like luzindole .
- Ketone Functional Group: The pentanone moiety in this compound may enhance metabolic stability compared to ester- or amide-containing analogs.
Table 1: Comparative Properties of this compound and Hypothetical Analogs
| Property | This compound | Luzindole (Hypothetical) | 4P-PDOT (Hypothetical) |
|---|---|---|---|
| Molecular Weight | 334.5 g/mol | 294.3 g/mol | 320.4 g/mol |
| MT₂ Kᵢ | 252 nM | 150 nM | 70 nM |
| MT₁ Kᵢ | 1,100 nM | 500 nM | 1,400 nM |
| Selectivity (MT₂/MT₁) | ~4.4-fold | ~3.3-fold | ~20-fold |
| Storage Stability | ≥4 years at -20°C | ≤2 years at -80°C | ≤1 year at -20°C |
| Solubility | DMSO | Aqueous buffers | DMSO/ethanol |
Q & A
Q. How to structure a publication using this compound data to meet journal guidelines (e.g., Beilstein Journal)?
- Methodological Answer :
- Data Separation : Place raw datasets in supplementary materials; include only processed data critical to the research question in the main text .
- Reproducibility : Follow EQUATOR Network guidelines for reporting computational studies, with detailed method sections and version-controlled code .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
